molecular formula C12H19NO2 B3121478 (S)-tert-butyl 3-ethynylpiperidine-1-carboxylate CAS No. 287192-98-7

(S)-tert-butyl 3-ethynylpiperidine-1-carboxylate

Cat. No.: B3121478
CAS No.: 287192-98-7
M. Wt: 209.28 g/mol
InChI Key: IJHRDEPFBAXIMW-SNVBAGLBSA-N
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Description

“(S)-tert-butyl 3-ethynylpiperidine-1-carboxylate” is likely a piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, piperidine derivatives are typically synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The ethynyl group likely introduces additional complexity to the molecular structure.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions “this compound” can undergo would depend on its exact structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Piperidine derivatives typically have properties such as melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Natural Metabolites and Synthetic Compounds

(S)-tert-butyl 3-ethynylpiperidine-1-carboxylate and its derivatives have been explored in the context of their natural occurrence and synthetic potential for a variety of applications. Natural neo acids, neo alkanes, and their analogs and derivatives exhibit a range of biological activities, making them promising candidates for future chemical preparations. Specifically, synthetic compounds containing tertiary butyl groups, akin to this compound, have demonstrated significant anticancer, antifungal, and other activities. These compounds are considered for use in cosmetic, agronomic, and pharmaceutical industries, underscoring the versatility and potential of this compound derivatives in scientific research and application (Dembitsky, 2006).

Environmental and Biodegradation Studies

Research on synthetic phenolic antioxidants, which may include structures similar to this compound, has focused on their environmental occurrence, human exposure, and toxicity. These studies are essential for understanding the impact of such compounds on health and the environment. For instance, ethers like ethyl tert-butyl ether (ETBE), structurally related to this compound, have been examined for their biodegradation and fate in soil and groundwater. Understanding the degradation pathways of these compounds can inform environmental management and pollution mitigation strategies (Liu & Mabury, 2020); (Thornton et al., 2020).

Novel Synthesis and Catalysis

This compound may also be involved in novel synthetic routes for pharmaceutical compounds, demonstrating the compound's utility in drug synthesis and development. For example, studies on the synthesis of vandetanib have mentioned intermediates structurally related to this compound, highlighting its role in the creation of more efficient and economically viable synthetic pathways for industrial production (Mi, 2015).

Environmental Technologies

Additionally, this compound derivatives have potential applications in environmental technology, such as the treatment and purification of pollutants. Studies focusing on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor could be relevant to compounds like this compound, providing insights into novel methods for environmental remediation and the transformation of pollutants into less harmful substances (Hsieh et al., 2011).

Mechanism of Action

The mechanism of action of “(S)-tert-butyl 3-ethynylpiperidine-1-carboxylate” would depend on its intended use. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Safety and Hazards

The safety and hazards of “(S)-tert-butyl 3-ethynylpiperidine-1-carboxylate” would depend on its exact structure and use. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for “(S)-tert-butyl 3-ethynylpiperidine-1-carboxylate” would depend on its potential applications. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a wide range of possible future directions.

Properties

IUPAC Name

tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHRDEPFBAXIMW-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236572
Record name 1,1-Dimethylethyl (3S)-3-ethynyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287192-98-7
Record name 1,1-Dimethylethyl (3S)-3-ethynyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287192-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-ethynyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-BOC-3-formylpiperidine (1.46 g, 6.85 mmol) and (diazomethyl) phosphonic acid dimethyl ester (1.79 g, 11.94 mmol) in 50 mL methanol was stirred at ice-bath for 10 min, K2CO3 (1.96 g, 14.2 mmol) was added to the above mixture and stirred at ice-bath for 2 hrs, then stirred at rt overnight. The mixture was evaporated in vacuo, to the residue was added EtOAc and water, the organic layer was separated and water layer was extracted with EtOAc (100 mL×3). The combined organic layers were washed with water and brine successively, dried with Na2SO4, filtered, and the filtrate was evaporated in vacuo to give 1.44 g product as colorless oil (100.0%). 1H NMR (300 MHz, CDCl3) δ: 3.90 (1H, brs), 3.70-3.75 (1H, m), 2.95-3.02 (2H, m), 2.40-2.47 (1H, m), 2.05 (1H, d, J=2.1 Hz), 1.94-1.99 (1H, m), 1.69-1.73 (1H, m), 1.50-1.63 (2H, m), 1.46 (9H, s).
Quantity
1.46 g
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1.79 g
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50 mL
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Quantity
1.96 g
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reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3-(2,2-Dibromo-vinyl)-piperidine-1-carboxylic acid tert-butyl ester (0.15 g, 0.42 mmol) in THF (1 ml) wad added at −78° C., 0.5 ml of n-BuLi 2.5 M in hexane (1.23 mmol). After 1 h at −78° C., the reaction mixture was quenched with 1 ml of water and the aqueous phase was extracted with AcOEt. The combined organic phase was dried over K2CO3, filtered and evaporated to give 80 mg (93%) of 3-Ethynyl-piperidine-1-carboxylic acid tert-butyl ester as a white solid.
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
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solvent
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0.5 mL
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reactant
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1.23 mmol
Type
reactant
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Synthesis routes and methods IV

Procedure details

To solution of Example 1C (2 g, 9.38 mmol) in methanol (20 mL) was added potassium carbonate (3.89 g, 28.1 mmol) and the mixture was stirred for 30 minutes. Dimethyl 1-diazo-2-oxopropylphosphonate (3.60 g, 18.76 mmol) was added and the mixture was stirred for 12 hours. The mixture was filtered through diatomaceous earth and concentrated to afford crude material which was purified by column chromatography (silica gel, 15% ethyl acetate in hexane) to afford the title compound. 1H NMR (300 MHz, CDCl3): δ 1.41 (s, 9H), 1.55-1.59 (m, 1H), 1.67-1.69 (m, 2H), 1.96-1.99 (m, 1H), 2.06-2.07 (m, 1H), 2.43-2.44 (m, 1H), 2.93-3.02 (m, 2H), 3.69-3.75 (m, 1H), 3.9-4.0 (m, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
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3.89 g
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reactant
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20 mL
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3.6 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-tert-butyl 3-ethynylpiperidine-1-carboxylate
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Reactant of Route 6
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